1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a structurally complex pyridinone derivative. Its core structure includes a 4(1H)-pyridinone ring substituted with:
- A 3-chloro-5-(trifluoromethyl)pyridinyl group linked via a methylamino moiety at position 1.
- A 2,6-dichlorobenzyl substituent at position 3.
- A methyl group at position 2.
The structural complexity distinguishes it from simpler pyridinone analogs, as seen in comparisons below .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3F3N3O/c1-11-13(9-14-15(21)4-3-5-16(14)22)18(30)6-7-29(11)28(2)19-17(23)8-12(10-27-19)20(24,25)26/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNYPSYDBLXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (CAS No. 338399-20-5) is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a pyridine ring and various substituents that may influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₇ClF₃N₅O₂
- Molecular Weight : 345.66 g/mol
- Structural Features : The compound features a trifluoromethyl group, dichlorobenzyl moiety, and a pyridinone core, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have demonstrated effective antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds ranged from 4.88 µg/mL to higher values depending on the structural modifications .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 7 | 4.88 | B. mycoides |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 17.8 | HCT116 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). In comparative studies, the compound exhibited IC₅₀ values that were competitive with established chemotherapeutics like Doxorubicin.
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | - |
| A549 | - | - |
Molecular docking studies indicated that the compound effectively binds to key proteins involved in cancer progression, suggesting a mechanism of action that involves modulation of signaling pathways related to apoptosis and cell proliferation .
The biological activity of the compound is likely mediated through several mechanisms:
- TRPV1 Modulation : Similar compounds have been identified as modulators of the TRPV1 ion channel, which plays a crucial role in pain perception and inflammation .
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival, such as enoyl reductase in bacterial systems and human homologs involved in cancer pathways .
- Gene Expression Alteration : Treatment with related compounds has been shown to down-regulate genes associated with tumorigenesis, including BRCA1, BRCA2, and EGFR, indicating potential for targeted therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of trifluoromethylpyridine derivatives found that the tested compounds significantly reduced bacterial growth in vitro. The study highlighted the importance of structural features in enhancing activity against resistant strains.
Case Study 2: Anticancer Screening
In a preclinical trial involving various cancer cell lines, the compound demonstrated promising results in inhibiting cell viability at lower concentrations compared to standard treatments. The findings support further investigation into its use as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Functional Group Comparisons
- Methylamino vs. Hydroxyethyl: The methylamino linkage in the target compound contrasts with the hydroxyethyl group in , which may reduce polarity and alter pharmacokinetics.
- Benzyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
